Fobisin 101

Description

Overview of the 14-3-3 Protein Family and Isoforms in Eukaryotic Systems

The 14-3-3 family represents a class of acidic proteins, each with a molecular weight of approximately 30 kDa. nih.govbmbreports.org They function as pivotal adaptor and scaffolding proteins, orchestrating complex signaling networks by physically interacting with other proteins. neurology.org

In mammals, seven distinct 14-3-3 isoforms have been identified, each encoded by a separate gene: β (beta), γ (gamma), ε (epsilon), η (eta), σ (sigma), τ (tau), and ζ (zeta). bmbreports.orgpnas.org These isoforms share a high degree of sequence homology and a conserved three-dimensional structure, primarily composed of nine alpha-helices arranged in an antiparallel manner. neurology.orgresearchgate.net Functionally, 14-3-3 proteins exist as dimers, forming either homodimers (two identical isoforms) or heterodimers (two different isoforms). bmbreports.orgpnas.org This dimerization creates a cup-shaped structure with a central channel that forms the primary binding groove for client proteins. neurology.org

While the isoforms are structurally similar, subtle differences exist, leading to functional diversity. For instance, the σ isoform preferentially forms homodimers, whereas the ε isoform favors heterodimer formation. bmbreports.org This isoform-specific pairing can influence their binding affinity and specificity for different client proteins, suggesting that each isoform may have unique roles within the cell. acesisbio.comfrontiersin.org

The 14-3-3 protein family is remarkably conserved throughout evolution, with members present in species ranging from yeast and plants to mammals. wikipedia.orgnih.gov This high degree of conservation underscores their fundamental importance in eukaryotic cell biology. acesisbio.com The proteins are ubiquitously expressed across various tissues and organs, although they are particularly abundant in the brain, where they can constitute up to 1% of the total soluble protein. neurology.orgacesisbio.com The widespread expression and evolutionary conservation highlight the essential and universal roles these proteins play.

Mechanistic Roles of 14-3-3 Proteins in Cellular Signaling Networks

14-3-3 proteins lack any intrinsic enzymatic activity. Instead, their function is mediated entirely through their ability to bind to other proteins, thereby modulating the client protein's function. neurology.org

The primary mechanism of 14-3-3 interaction involves the recognition and binding to specific phosphorylated serine or threonine residues on their client proteins. pnas.orgfrontiersin.org There are several hundred identified binding partners for 14-3-3 proteins. nih.gov This binding can have several consequences for the client protein:

Conformational Change: Binding can induce a structural change in the client protein, directly activating or inhibiting its enzymatic activity.

Scaffolding: By binding to two different proteins simultaneously, a 14-3-3 dimer can act as a scaffold, bringing the two clients into close proximity and facilitating their interaction. neurology.org

Subcellular Localization: 14-3-3 binding can mask nuclear localization signals or promote nuclear export signals, effectively sequestering client proteins (such as FOXO transcription factors or Cdc25C phosphatase) in the cytoplasm and preventing them from reaching their nuclear targets. neurology.orgfrontiersin.org

Protection from Degradation: Interaction with 14-3-3 can shield client proteins from phosphatases or proteases, thus enhancing their stability.

Through their interactions with a vast network of client proteins, 14-3-3 proteins are implicated in a wide range of critical cellular processes. nih.gov These include:

Signal Transduction: They are key components of signaling cascades, such as the Raf-1 mitogen-activated kinase pathway, which is crucial for cell proliferation and differentiation. nih.govnih.gov

Cell Cycle Control: They regulate cell cycle progression by binding to and sequestering key cell cycle regulators like the phosphatase Cdc25C, thereby controlling entry into mitosis. wikipedia.orgnih.gov

Apoptosis: 14-3-3 proteins can modulate programmed cell death by interacting with both pro- and anti-apoptotic proteins. bmbreports.orgacesisbio.com

Protein Trafficking: They play a role in the transport and localization of proteins, including ion channels and receptors, between different cellular compartments. neurology.orgnih.gov

Rationale for Targeting 14-3-3 Protein-Protein Interactions with Small Molecules

Given their central role as "hub" proteins that regulate numerous signaling pathways, the dysregulation of 14-3-3 interactions is linked to various human diseases, including cancer and neurodegenerative disorders. nih.govacesisbio.commdpi.com This makes the 14-3-3 PPI network an attractive target for therapeutic intervention. nih.govfrontiersin.org Small molecules that can either inhibit or stabilize specific 14-3-3/client interactions are highly sought after as chemical probes to dissect these complex pathways and as potential starting points for drug development. nih.govtue.nl

Fobisin 101 is one such small molecule, identified through chemical screening as an inhibitor of 14-3-3 interactions. nih.govnih.gov It serves as a tool to explore the functional consequences of blocking these interactions. Research has shown that this compound effectively disrupts the binding of 14-3-3 to key signaling proteins like Raf-1 and the proline-rich AKT substrate, 40 kDa (PRAS40). nih.govdcchemicals.comprobechem.com

Research Findings on this compound

This compound has been characterized as a pan-isoform inhibitor, meaning it can block the interactions of all seven mammalian 14-3-3 isoforms. Its inhibitory activity has been quantified in various assays.

Table 1: Inhibitory Activity of this compound

| 14-3-3 Isoform | Client Protein | Assay Type | IC₅₀ (µM) |

| 14-3-3ζ | PRAS40 | Binding Assay | 9.3 dcchemicals.comprobechem.commolnova.com |

| 14-3-3γ | PRAS40 | Binding Assay | 16.4 dcchemicals.comprobechem.commolnova.com |

| All 7 Isoforms | Exoenzyme S (ExoS) | Functional Assay (ADP-ribosyltransferase stimulation) | 6-19 dcchemicals.comprobechem.com |

| All 7 Isoforms | Raf-1 | Affinity Pull-down Assay | 0.8-6.0 nih.gov |

Crystallographic studies have provided a mechanistic basis for its action, revealing that this compound docks directly into the client-binding groove of the 14-3-3ζ isoform. nih.govnih.gov This physically obstructs the binding of natural client proteins, leading to the inhibition of downstream signaling events. nih.gov

Strategic Advantages of Chemical Probes in Elucidating Biological Function

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby modulating its function. nih.gov These tools offer several strategic advantages for dissecting complex biological processes. Unlike genetic methods such as gene knockout, which permanently removes the target protein, chemical probes allow for temporal control over protein function, enabling researchers to study the acute effects of inhibiting or activating a target at specific times and durations. nih.gov This is particularly valuable for understanding dynamic cellular events.

High-quality chemical probes are characterized by their high potency and selectivity, which helps to ensure that the observed biological effects are due to the modulation of the intended target and not off-target interactions. nih.gov They can be used in a wide variety of experimental systems, from biochemical assays with purified proteins to cell-based models and even in vivo studies in organisms. nih.govyoutube.com Furthermore, chemical probes that mimic the action of a therapeutic drug can be instrumental in validating a protein as a viable drug target. nih.gov The development of such probes has been significantly advanced by technologies like activity-based protein profiling (ABPP), which can identify ligandable sites across the proteome. youtube.com

Challenges and Opportunities in Modulating Protein-Protein Interfaces

Modulating protein-protein interactions (PPIs) with small molecules presents a significant challenge in drug discovery. nih.govrroij.comrroij.comresearchgate.net Unlike the well-defined, deep catalytic pockets found in enzymes, the interfaces of PPIs are often large, flat, and lack distinct cavities for small molecules to bind with high affinity. nih.govrroij.comrroij.com These extensive interaction surfaces, typically spanning 1500–3000 Ų, make it difficult for small molecules, which generally have a much smaller footprint, to effectively compete with the natural protein partner. rroij.comrroij.com

Despite these hurdles, significant opportunities exist. Research has shown that the binding energy at PPI interfaces is not evenly distributed. Instead, it is often concentrated in small, specific regions known as "hotspots." researchgate.net Targeting these hotspots with small molecules can be a more tractable approach to disrupting the entire interaction. Furthermore, the discovery of allosteric sites, which are distinct from the main interaction interface, provides an alternative strategy. A small molecule binding to an allosteric site can induce a conformational change in the protein that, in turn, disrupts the PPI. researchgate.net The growing number of successful small-molecule PPI modulators demonstrates the feasibility of this approach, opening up a vast new landscape of previously "undruggable" targets. nih.gov

Historical Context of 14-3-3 Inhibitor Discovery and Development

The development of molecules that can modulate 14-3-3 PPIs has been a key goal for both basic research and therapeutic development. Early efforts in this area focused on peptide-based inhibitors. One of the first significant breakthroughs was the identification of R18, a 20-amino-acid peptide, through phage display. frontiersin.orgacs.org R18 was shown to effectively inhibit 14-3-3 interactions by binding to the amphipathic groove that recognizes phosphoserine/threonine motifs. acs.org A dimeric version of this peptide, named difopein, was later developed and demonstrated the ability to induce apoptosis in tumor cells, providing proof-of-concept for the therapeutic potential of targeting 14-3-3 proteins. frontiersin.orgbiorxiv.org

The quest for more drug-like, small-molecule inhibitors led to the use of high-throughput screening (HTS) and other discovery methods. nih.gov These efforts have yielded a number of small-molecule modulators. Among these is this compound, which was identified through a fluorescence polarization-based screen of a chemical library for compounds that could disrupt the interaction between 14-3-3γ and a phosphopeptide from the Raf-1 kinase. nih.govnih.gov this compound, which stands for Fo urteen-three-three Bi nding S mall molecule In hibitor 101, emerged as a promising hit from these screens. nih.govnih.gov

Subsequent research has focused on the detailed characterization and optimization of these initial hits. For this compound, crystallographic studies have provided a detailed view of its binding mode. nih.gov Unexpectedly, these studies revealed that under X-ray irradiation, this compound forms a covalent bond with Lysine (B10760008) 120 within the binding groove of 14-3-3ζ, leading to its inactivation. nih.gov This finding suggests that this compound and similar molecules could be developed as a novel class of radiation-triggered 14-3-3 inhibitors. nih.gov

Detailed Research Findings on this compound

This compound has been characterized as a pan-14-3-3 inhibitor, meaning it can block the interactions of multiple 14-3-3 isoforms with their client proteins. nih.govnih.govresearchgate.net Its inhibitory activity has been demonstrated against both phosphorylated and non-phosphorylated 14-3-3 binding partners. nih.govresearchgate.net

Inhibitory Activity of this compound on 14-3-3-Client Protein Interactions

This compound effectively disrupts the interaction between 14-3-3 proteins and key signaling molecules such as PRAS40 and Raf-1. nih.govprobechem.com Quantitative assays have determined its half-maximal inhibitory concentration (IC₅₀) for specific 14-3-3 isoforms.

| 14-3-3 Isoform | Binding Partner | Assay Type | IC₅₀ (µM) | Reference |

| 14-3-3ζ | PRAS40 | ELISA | 9.3 | nih.govprobechem.com |

| 14-3-3γ | PRAS40 | ELISA | 16.4 | nih.govprobechem.com |

Inhibition of 14-3-3-Mediated Activation of Exoenzyme S (ExoS)

This compound has also been shown to block the ability of all seven mammalian 14-3-3 isoforms to activate the bacterial toxin Exoenzyme S (ExoS), which is a non-phosphorylated client protein of 14-3-3. nih.govresearchgate.netprobechem.com This demonstrates the broad inhibitory capacity of this compound.

| 14-3-3 Isoforms | Binding Partner | Assay Type | IC₅₀ Range (µM) | Reference |

| All seven isoforms | ExoS | Functional Assay | 6-19 | nih.govresearchgate.netprobechem.com |

Furthermore, in a GST-14-3-3 affinity pull-down assay, this compound was found to disrupt the interaction of full-length Raf-1 with all seven 14-3-3 isoforms, with IC₅₀ values ranging from 0.8 to 6.0 µM. nih.gov

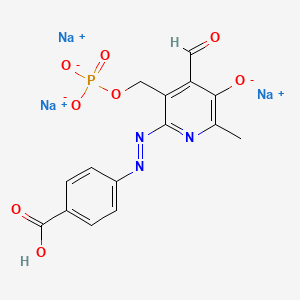

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H11N3Na3O8P |

|---|---|

Molecular Weight |

461.21 g/mol |

IUPAC Name |

trisodium;[2-[(4-carboxyphenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl phosphate |

InChI |

InChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3 |

InChI Key |

VCUDBCPCDKEAKO-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC=C(C=C2)C(=O)O)COP(=O)([O-])[O-])C=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Discovery and Initial Biochemical Characterization of Fobisin 101

High-Throughput Screening (HTS) Methodologies Employed in Fobisin 101 Identification

The discovery of this compound, an acronym for Fourteen-three-three Binding Small molecule Inhibitor, was facilitated by a systematic high-throughput screening campaign. nih.govnih.gov This approach was designed to efficiently test a large number of compounds for their ability to interfere with the association between 14-3-3 proteins and their binding partners. unisi.it

A key component of the screening strategy was the development and implementation of a fluorescence polarization (FP)-based binding assay. nih.govnih.gov This robust and sensitive HTS technique monitors the binding of a small, fluorescently labeled molecule to a larger protein. nih.gov In this specific application, the assay was designed to measure the interaction between the 14-3-3γ isoform and a phosphopeptide derived from the Raf-1 protein (pS259-Raf-1). nih.govrsc.org The binding of the small, fluorescently tagged peptide to the much larger 14-3-3 protein results in a slower rotation in solution, leading to a high FP signal. A small molecule that successfully disrupts this interaction would cause the release of the fluorescent peptide, resulting in a measurable decrease in the FP signal, thereby identifying it as a potential inhibitor. nih.govnih.gov This solution-based assay was optimized for use in a 384-well microplate format, making it suitable for automated HTS. nih.gov

With a validated HTS assay in place, researchers screened the LOPAC (Library of Pharmacologically Active Compounds) library. nih.govnih.govunisi.it This collection contains a diverse set of compounds with known pharmacological activities, providing a rich source of potential inhibitors. nih.govresearchgate.net The screening of the LOPAC library against the 14-3-3γ/pS259-Raf-1 interaction was the specific process that led to the discovery of this compound. nih.govnih.gov

From the screening of the LOPAC library, this compound emerged as a significant "hit" or lead compound. nih.govnih.gov Chemically identified as 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate, this compound consists of a pyridoxal-phosphate moiety linked to a p-amino-benzoate group. nih.gov Its identification as a potential inhibitor in the primary FP-based screen prompted further, more detailed biochemical evaluation to validate its activity and characterize its mechanism of action. nih.govunisi.it

Early Biochemical Validation of this compound as a 14-3-3 Inhibitor

Following its initial identification, this compound underwent several biochemical and functional assays to confirm its role as a bona fide 14-3-3 inhibitor. nih.gov These validation steps were crucial to demonstrate that the compound could disrupt the interaction between 14-3-3 and its full-length client proteins, not just the peptide fragment used in the initial screen. nih.govresearchgate.net

An important characteristic of this compound is its activity against multiple 14-3-3 isoforms. nih.govunisi.it It was shown to be a pan-14-3-3 inhibitor, meaning it can block the function of various isoforms, not just the 14-3-3γ used in the initial screen. nih.govnih.gov This was demonstrated using a functional assay involving exoenzyme S (ExoS), a non-phosphorylated client protein of 14-3-3. This compound effectively blocked the ability of all seven mammalian 14-3-3 isoforms to activate ExoS ADP-ribosyltransferase activity. nih.govdcchemicals.com This broad activity suggested that this compound directly targets the 14-3-3 proteins themselves. nih.gov

Table 1: Functional Inhibition of 14-3-3 Isoforms by this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against all seven 14-3-3 isoforms in an Exoenzyme S (ExoS) activation assay.

| 14-3-3 Isoform | Assay Type | IC50 (µM) |

| All Seven Isoforms | ExoS Activation Assay | 6 - 19 |

Data sourced from scientific publications. nih.govdcchemicals.com

To confirm its biological relevance, this compound was tested for its ability to disrupt the association of 14-3-3 with key full-length client proteins involved in cell signaling pathways, such as Raf-1, a kinase in the MAPK pathway, and PRAS40 (Proline-Rich Akt Substrate, 40 kDa), a component of the mTOR pathway. nih.govresearchgate.netbiorxiv.org

Using a Glutathione S-transferase (GST) fusion 14-3-3 affinity pull-down assay with cell lysates, researchers demonstrated that increasing concentrations of this compound led to a dose-dependent release of both Raf-1 and PRAS40 from 14-3-3γ. nih.govresearchgate.net This confirmed that this compound is effective against full-length proteins in a complex biological mixture. nih.gov

Further quantitative analysis using an enzyme-linked immunosorbent assay (ELISA) established specific IC50 values for the disruption of the 14-3-3/PRAS40 interaction. nih.govresearchgate.net These experiments solidified the role of this compound as a direct inhibitor of critical 14-3-3 protein-protein interactions. nih.govresearchgate.net

Table 2: this compound Inhibitory Activity on Specific 14-3-3/Client Interactions

This table details the half-maximal inhibitory concentration (IC50) of this compound for disrupting the binding of specific 14-3-3 isoforms to the client protein PRAS40.

| 14-3-3 Isoform | Client Protein | Assay Type | IC50 (µM) |

| 14-3-3ζ | PRAS40 | ELISA | 9.3 |

| 14-3-3γ | PRAS40 | ELISA | 16.4 |

Data sourced from scientific publications. nih.govdcchemicals.commolnova.commolnova.com

Inhibition of 14-3-3-Dependent Enzymatic Activation (e.g., Exoenzyme S ADP-ribosyltransferase)

A critical aspect of the biochemical characterization of this compound involves its ability to inhibit the downstream functional consequences of 14-3-3 protein-protein interactions. One of the key functional assays used to demonstrate this capability was the inhibition of 14-3-3-dependent activation of Exoenzyme S (ExoS). pnas.org ExoS is an ADP-ribosyltransferase toxin produced by Pseudomonas aeruginosa that requires interaction with 14-3-3 proteins for its enzymatic activity. pnas.orgnih.govnih.gov

Research has demonstrated that this compound potently neutralizes the ability of 14-3-3 proteins to activate ExoS. pnas.orgnih.gov This is a significant finding because ExoS is a nonphosphorylated client protein of 14-3-3. pnas.orgdundee.ac.uk The ability of this compound to block this interaction confirms that the compound can interfere with the binding of both phosphorylated and nonphosphorylated client proteins to 14-3-3. pnas.orgdundee.ac.uk

Detailed functional assays revealed that this compound acts as a pan-14-3-3 inhibitor, effectively blocking the ExoS-activating function across all seven mammalian 14-3-3 isoforms in a dose-dependent manner. pnas.org The half-maximal inhibitory concentrations (IC₅₀) for this effect were determined to be in the micromolar range, highlighting a direct and effective action of this compound on the functional capabilities of 14-3-3 proteins. pnas.org

Research Findings: Inhibition of 14-3-3 Isoform-Mediated ExoS Activation by this compound

The following table details the specific IC₅₀ values of this compound for the inhibition of Exoenzyme S (ExoS) activation mediated by each of the seven human 14-3-3 isoforms. pnas.org

Table 1: IC₅₀ of this compound for 14-3-3-Mediated Exoenzyme S Activation

| 14-3-3 Isoform | IC₅₀ (μM) pnas.org |

|---|---|

| β (beta) | 19 |

| γ (gamma) | 12 |

| ε (epsilon) | 6 |

| η (eta) | 12 |

| σ (sigma) | 16 |

| τ (tau/theta) | 15 |

These findings underscore that this compound is not only capable of disrupting the binding of client proteins in cell lysates but also effectively neutralizes a key biological function of the 14-3-3/client protein complex. pnas.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Molecular Mechanism of Fobisin 101 Action and 14 3 3 Interaction

Direct Binding Studies of Fobisin 101 to 14-3-3 Proteins

This compound was discovered through a chemical screen designed to identify compounds that disrupt the interaction between the 14-3-3γ isoform and a phosphopeptide from the Raf-1 protein. nih.govnih.gov Subsequent studies confirmed its role as a pan-14-3-3 inhibitor, demonstrating its ability to interfere with the binding of various 14-3-3 isoforms to their client proteins. nih.govnih.gov For instance, this compound effectively disrupts the association of 14-3-3 with key signaling proteins such as Raf-1 and the proline-rich AKT substrate, 40 kDa (PRAS40). nih.gov

The inhibitory potency of this compound has been quantified through various biochemical assays, which measure the concentration of the inhibitor required to reduce the 14-3-3-client protein interaction by half (IC50).

Using an enzyme-linked immunosorbent assay (ELISA), the IC50 value for this compound in disrupting the binding of 14-3-3ζ to PRAS40 was determined to be 9.3 µM. nih.govdcchemicals.com For the 14-3-3γ isoform, the IC50 value for the same interaction was 16.4 µM. nih.govdcchemicals.com

Further studies using a GST-14-3-3 affinity pull-down assay showed that this compound effectively disrupted the interaction between the full-length Raf-1 protein and all seven mammalian 14-3-3 isoforms, with IC50 values ranging from 0.8 to 6.0 µM. nih.gov In functional assays, this compound also blocked the ability of all seven 14-3-3 isoforms to stimulate the ADP-ribosyltransferase activity of exoenzyme S (ExoS), with IC50 values in the range of 6–19 µM. nih.govdcchemicals.com

Table 1: IC50 Values of this compound for 14-3-3 Protein Interactions

| 14-3-3 Isoform(s) | Binding Partner | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|---|

| 14-3-3ζ | PRAS40 | ELISA | 9.3 µM | nih.gov, dcchemicals.com |

| 14-3-3γ | PRAS40 | ELISA | 16.4 µM | nih.gov, dcchemicals.com |

| All seven isoforms | Raf-1 (full-length) | GST pull-down | 0.8 - 6.0 µM | nih.gov |

Elucidation of the Covalent Modification Mechanism by this compound

Structural studies of this compound in complex with 14-3-3 proteins revealed an unexpected and unique mechanism of inhibition involving covalent modification. nih.govnih.gov

To understand the molecular basis of its inhibitory effect, the crystal structure of the 14-3-3ζ isoform in complex with this compound was determined. nih.govnih.gov The analysis unexpectedly showed that the double bond linking the pyridoxal-phosphate and benzoate (B1203000) parts of the this compound molecule was reduced by the X-rays used for data collection. nih.govrcsb.orgnih.gov This X-ray-induced reduction resulted in the formation of a stable, covalent bond between the pyridoxal-phosphate moiety of the compound and the side chain of Lysine (B10760008) 120 (Lys120). nih.govrcsb.orgnih.govnih.gov This specific lysine residue is located within the critical ligand-binding groove of the 14-3-3ζ protein. nih.gov

The formation of a covalent linkage to Lysine 120 is the molecular basis for the persistent inactivation of the 14-3-3 protein. nih.govrcsb.orgnih.gov By covalently occupying this key residue within the amphipathic binding groove, this compound permanently blocks the site required for the recognition and binding of natural phosphopeptide partners. nih.govacs.org This irreversible modification explains the potent and lasting inhibitory effect of this compound on 14-3-3 function. nih.gov

This compound as a Phosphoserine/Threonine Mimetic Agent

The ability of this compound to effectively compete with natural binding partners is rooted in its structural similarity to the phosphorylated motifs that 14-3-3 proteins are evolved to recognize.

This compound acts as a phosphoserine/threonine-mimetic agent. nih.govacs.orgbiorxiv.org Its pyridoxal-phosphate component structurally mimics the essential phosphate (B84403) group of a phosphoserine or phosphothreonine residue. nih.govnih.gov This allows this compound to dock within the highly conserved phosphopeptide binding pocket of 14-3-3 proteins, which is formed by several alpha-helices (αC, αE, αG, and αI). nih.govacs.org Structural data confirm that this compound binds in the client binding site, supporting a competitive mode of inhibition. nih.gov Specifically, the phosphate group of this compound has been noted to form interactions with residues Lys49 and Asn173 of 14-3-3ζ, further anchoring it within the binding groove before the covalent modification occurs. researchgate.net This mimicry enables it to effectively block interactions with a wide range of client proteins, such as Raf-1 and PRAS40. nih.govbiorxiv.org

Comparative Analysis with Endogenous Phosphorylated Ligands

The 14-3-3 proteins are a family of highly conserved regulatory molecules that function by binding to a multitude of signaling proteins, thereby modulating their activity. wikipedia.org This binding is most commonly directed at specific sequence motifs containing a phosphorylated serine or threonine residue. nih.gov The two most well-characterized high-affinity binding motifs are RSXpSXP (mode 1) and RXXXpSXP (mode 2), where pS represents the critical phosphoserine. nih.gov The phosphate group of the ligand anchors it within a basic, amphipathic groove on the 14-3-3 protein, an interaction that is fundamental to the stabilization of the protein-protein complex. wikipedia.orgnih.gov

This compound functions as a phosphoserine/threonine-mimetic agent, a characteristic central to its mechanism of action. nih.gov It was identified through chemical screening as a molecule capable of disrupting the interaction between the 14-3-3γ isoform and a peptide from the Raf-1 kinase containing a phosphoserine at position 259 (pS259-Raf-1). nih.govnih.gov The chemical structure of this compound incorporates a pyridoxal-phosphate moiety, which effectively mimics the essential phosphate group of endogenous phosphorylated ligands. nih.gov This allows this compound to occupy the same phosphate-binding pocket within the 14-3-3 groove that is recognized for natural client proteins. nih.gov

By mimicking this key interaction, this compound acts as a competitive inhibitor, effectively blocking the association of 14-3-3 with its endogenous, phosphorylated client proteins, such as Raf-1 kinase and the Proline-rich AKT substrate of 40 kDa (PRAS40). nih.govresearchgate.net Research has demonstrated that the phosphate group of this compound is critical for its inhibitory effect. nih.gov Furthermore, this compound has been shown to be a pan-inhibitor, capable of disrupting the interaction of client proteins with all seven mammalian 14-3-3 isoforms. nih.govnih.gov Interestingly, it also disrupts the binding of non-phosphorylated client proteins like exoenzyme S (ExoS), indicating a broad inhibitory profile. nih.govresearchgate.net

The inhibitory potency of this compound has been quantified against various 14-3-3-client interactions, as detailed in the table below.

| 14-3-3 Interaction | Inhibitory Concentration (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| Full-length Raf-1 with seven 14-3-3 isoforms | 0.8 - 6.0 µM | GST-14-3-3 affinity pull-down | nih.gov |

| PRAS40 with 14-3-3ζ | 9.3 µM | ELISA | rsc.orgdcchemicals.com |

| PRAS40 with 14-3-3γ | 16.4 µM | ELISA | dcchemicals.com |

| Exoenzyme S (ExoS) activation by seven 14-3-3 isoforms | 6.0 - 19.0 µM | Functional ADP-ribosyltransferase assay | nih.gov |

Analysis of Orthosteric Versus Allosteric Modulatory Effects of this compound on 14-3-3 Proteins

Modulators of protein-protein interactions (PPIs) can be broadly classified into two categories based on their binding site and mechanism of action: orthosteric and allosteric. rsc.org Orthosteric modulators bind directly at the protein-protein interface, physically competing with the natural binding partner. rsc.orgplos.org In contrast, allosteric modulators bind to a topographically distinct site on the protein, inducing a conformational change that alters the binding affinity at the primary interface. plos.org

Evidence from structural and functional studies classifies this compound as an orthosteric inhibitor of the 14-3-3 protein-protein interactions. nih.govrsc.org The most definitive evidence comes from the crystal structure of the 14-3-3ζ isoform in complex with this compound. nih.gov These structural studies revealed that this compound docks clearly within the main amphipathic groove of 14-3-3ζ, which is the established binding site for its client proteins. nih.govnih.gov By occupying this primary interaction interface, this compound directly and competitively prevents client proteins from binding. nih.gov

This orthosteric mechanism is further detailed by the specific molecular interactions observed in the crystal structure. A surprising finding was that under X-ray exposure, the double bond in this compound was reduced, leading to the formation of a covalent linkage between its pyridoxal-phosphate moiety and the Lysine 120 (Lys120) residue of 14-3-3ζ. nih.gov This Lys120 residue is located within the binding groove and is a critical site for interacting with natural ligands, further confirming that this compound acts directly at the orthosteric site. nih.govresearchgate.net Because this compound functions by directly competing for the same binding site as endogenous ligands, it is unequivocally classified as an orthosteric modulator. nih.govrsc.org

Structural Biology and Advanced Biophysical Characterization of Fobisin 101 Complexes

High-Resolution X-ray Crystallography of 14-3-3ζ in Complex with Fobisin 101

X-ray crystallography has been instrumental in revealing the precise molecular interactions between this compound and the ζ isoform of the 14-3-3 protein.

The crystal structure of the 14-3-3ζ protein in complex with this compound revealed a surprising and potent binding mechanism. nih.govnih.gov this compound was observed to dock clearly within the primary client-binding site of 14-3-3ζ, indicating a competitive mode of inhibition. nih.gov The most striking discovery was an unexpected covalent modification within the binding groove. nih.gov It was determined that X-ray radiation during data collection reduced the double bond that links the pyridoxal-phosphate and benzoate (B1203000) moieties of the this compound molecule. nih.govnih.gov This reduction facilitated the creation of a covalent bond between the inhibitor and the protein, leading to persistent and effective inactivation of 14-3-3. nih.govnih.gov This covalent adduct formation represents a unique mechanism among 14-3-3 inhibitors and explains the compound's potent biological effects. nih.gov

The crystallographic data provided a detailed map of the amino acid residues within 14-3-3ζ that are critical for the interaction with this compound. The key interaction is the formation of a covalent adduct with the terminal nitrogen atom of the Lysine (B10760008) 120 (Lys120) side chain, which is located deep within the binding groove. nih.govnih.govresearchgate.net This covalent linkage is a defining feature of the this compound binding mode. nih.gov

In addition to this covalent bond, other residues within the amphipathic binding groove participate in the interaction, particularly with the phosphate (B84403) group of this compound, which mimics the essential phosphoserine/threonine motifs of natural 14-3-3 client proteins. While the specific residues were not fully detailed in the context of the this compound complex, the abolition of binding in a K49E mutant of 14-3-3ζ in other assays highlights the critical role of Lysine 49 (Lys49) in recognizing the phosphate moiety. nih.gov

| Interacting Residue in 14-3-3ζ | Interacting Moiety of this compound | Type of Interaction | Reference |

| Lysine 120 (Lys120) | Pyridoxal-phosphate linker | Covalent Bond | nih.gov, nih.gov, nih.gov |

| Lysine 49 (Lys49) | Phosphate group | Non-covalent (likely ionic) | nih.gov |

Biophysical Methodologies for Quantifying this compound Binding and Dynamics

To complement the static picture provided by crystallography, various biophysical methods have been employed to quantify the binding affinity, kinetics, and functional consequences of the this compound-14-3-3 interaction in real-time.

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology ideal for studying the real-time kinetics of molecular interactions. nih.gov This technique measures changes in mass on a sensor chip surface as an analyte flows over an immobilized ligand, allowing for the determination of association rate constants (kₐ or kₒₙ), dissociation rate constants (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ). acs.org

While specific kinetic values for this compound have not been extensively published, SPR imaging-based small molecule microarray (SMM-SPR) experiments have confirmed the direct binding of 14-3-3ζ protein to immobilized this compound. doi.org This confirms a direct physical interaction and validates SPR as a suitable method for detailed kinetic analysis. A typical SPR experiment would quantify the precise affinity and the rates at which the this compound-14-3-3 complex forms and dissociates.

| Parameter | Description | Typical Units | Significance |

| kₐ (kₒₙ) | Association Rate Constant | M⁻¹s⁻¹ | Measures how quickly the inhibitor binds to the target protein. |

| kₑ (kₒff) | Dissociation Rate Constant | s⁻¹ | Measures the stability of the complex (how quickly the inhibitor unbinds). |

| Kₑ | Equilibrium Dissociation Constant (kₑ/kₐ) | M (e.g., μM, nM) | Indicates the affinity of the inhibitor; a lower Kₑ value signifies a stronger binding interaction. |

This table illustrates the typical parameters obtained from SPR analysis for a protein-ligand interaction.

Time-Resolved FRET (TR-FRET) is a robust, fluorescence-based assay format used extensively in high-throughput screening to quantify protein-protein interactions (PPIs) and their inhibition. nih.gov This technique was successfully applied to validate this compound as a 14-3-3 inhibitor. In a competitive TR-FRET assay, this compound was shown to dose-dependently disrupt the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from the BAD protein. nih.gov This experiment yielded a specific half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of the inhibitor's potency. nih.gov

These findings are consistent with results from other assay formats, such as enzyme-linked immunosorbent assays (ELISA), which also demonstrate this compound's ability to disrupt the interaction between 14-3-3ζ and its client protein PRAS40. nih.gov

| Assay Type | 14-3-3 Isoform | Interaction Disrupted | IC₅₀ Value (μM) | Reference |

| TR-FRET | Not specified | 14-3-3 / pS136-Bad peptide | ~26.2 | nih.gov |

| ELISA | 14-3-3ζ | 14-3-3ζ / PRAS40 | 9.3 | nih.gov, dcchemicals.com, molnova.com |

| ELISA | 14-3-3γ | 14-3-3γ / PRAS40 | 16.4 | nih.gov, dcchemicals.com, molnova.com |

| GST Pull-down | Pan (all 7 isoforms) | 14-3-3 / Raf-1 | 0.8 - 6.0 | nih.gov |

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and efficient method to assess the effect of ligand binding on protein stability. The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions, which increase as the protein denatures. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tₘ).

The binding of a stabilizing ligand, such as an inhibitor that fits well into a protein's binding pocket, typically increases the protein's structural integrity, resulting in an upward shift in its Tₘ. While specific DSF data for the this compound and 14-3-3ζ complex is not currently published, this methodology is highly applicable. The binding of this compound into the amphipathic groove of 14-3-3ζ would be expected to confer additional stability to the protein, leading to a measurable positive change in its melting temperature (ΔTₘ), thus confirming target engagement.

| Sample | Melting Temperature (Tₘ) | ΔTₘ (Tₘ bound - Tₘ apo) | Interpretation |

| 14-3-3ζ (apo) | Tₘ₁ | N/A | Baseline thermal stability of the protein alone. |

| 14-3-3ζ + this compound | Tₘ₂ | Tₘ₂ - Tₘ₁ | A positive ΔTₘ indicates that this compound binding stabilizes the protein. |

This table provides an illustrative example of data obtained from a DSF experiment to measure ligand-induced protein stabilization.

Conformational Changes and Dynamics of 14-3-3 Proteins Upon this compound Binding

The interaction of this compound with 14-3-3 proteins induces significant and unique conformational changes, primarily elucidated through the crystal structure of this compound in complex with the 14-3-3ζ isoform. nih.gov This structural analysis provides a detailed snapshot of the molecular interactions and the resulting dynamic shifts within the protein.

Upon binding, this compound, a phosphoserine/threonine-mimetic, docks into the amphipathic ligand-binding groove of the 14-3-3 protein. nih.govnih.gov This groove is the canonical site for interaction with phosphorylated client proteins. rsc.org While crystallographic studies of 14-3-3 in complex with phosphopeptides have generally shown no major structural alterations compared to the unbound form, the interaction with this compound presents a unique scenario. rsc.org

A key and unexpected finding from the crystallographic analysis was the covalent modification of a critical lysine residue within the binding groove. pnas.org Specifically, the double bond linking the pyridoxal-phosphate and benzoate moieties of this compound was reduced, likely by X-ray radiation during data collection, leading to the formation of a covalent bond between the pyridoxal-phosphate portion of the molecule and Lysine 120 (Lys120) of 14-3-3ζ. nih.govnih.govacs.org This covalent linkage results in the persistent inactivation of the 14-3-3 protein. nih.govpnas.org

This covalent attachment induces a notable conformational shift of the phosphate group of this compound. It moves approximately 4 Å away from the typical phosphoserine binding site, towards the newly formed link with Lys120. nih.gov Despite this shift, the phosphate moiety still engages with key residues in the binding pocket, including Lys49 and Asn173. rsc.org Isothermal titration calorimetry and mutagenesis studies have further highlighted the importance of residues Arg56 and Arg60 in the binding of the intact this compound molecule, supporting a model where the initial, non-covalent interaction also involves these key residues within the conserved binding groove. nih.gov

Molecular dynamics simulations have been employed to study the conformational changes of 14-3-3ζ in its bound and apo states with other ligands, revealing the inherent flexibility of the protein, particularly in the ligand-binding site. acs.orgnih.gov While specific MD simulations for the this compound complex are not detailed in the available literature, the crystallographic data provides strong evidence of a binding-induced conformational change that is both significant and localized to the active site.

Research Findings on this compound and 14-3-3ζ Interaction

| Parameter | Observation | Significance | Reference |

| Binding Location | Amphipathic ligand-binding groove of 14-3-3ζ. | Competitive inhibition with natural phosphopeptide clients. | nih.gov, nih.gov |

| Covalent Modification | Covalent linkage formed between the pyridoxal-phosphate moiety of this compound and Lysine 120 of 14-3-3ζ. | Leads to persistent inactivation of the 14-3-3 protein. | nih.gov, acs.org, pnas.org |

| Phosphate Group Position | Shifted approximately 4 Å from the canonical phosphoserine binding site towards Lys120. | A unique binding mode compared to natural ligands, contributing to its inhibitory mechanism. | nih.gov |

| Key Interacting Residues (Initial Binding) | Arg56 and Arg60 are important for the binding of the native, uncleaved this compound. | Confirms interaction within the conserved phosphate-binding pocket. | nih.gov |

| Key Interacting Residues (Covalent Complex) | The phosphate moiety interacts with Lys49 and Asn173. | Highlights the specific contacts that stabilize the inhibitor in its modified state. | rsc.org |

| Overall Protein Structure | The nine α-helical fold of the 14-3-3ζ monomer is maintained. | The conformational change is localized to the binding groove, not a global structural rearrangement. | nih.gov |

Computational Chemistry and Molecular Modeling of Fobisin 101 Interactions

Molecular Docking Simulations to Predict Fobisin 101 Binding Poses and Affinities

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, docking simulations have been crucial in understanding its mechanism of action as a 14-3-3 protein-protein interaction (PPI) inhibitor.

Initial discovery and characterization efforts utilized library screenings to identify this compound as a pan-14-3-3 inhibitor. nih.gov Subsequent crystallographic studies confirmed these findings, revealing that this compound clearly docks within the primary client-binding site of the 14-3-3ζ isoform. nih.gov This binding mode supports a competitive inhibition mechanism, where this compound occupies the same amphipathic groove that recognizes phosphoserine/phosphothreonine motifs on native binding partners like the Raf-1 kinase. nih.govrsc.org

Docking simulations for this compound and its analogs into the 14-3-3 binding pocket typically predict favorable binding energies, consistent with its observed inhibitory activity. The simulations highlight key interactions with residues critical for binding phosphorylated peptides, such as Arg56, Arg129, and Tyr130, which form a highly basic pocket to accommodate the phosphate (B84403) group. nih.govresearchgate.net

Table 1: Predicted Interactions from Molecular Docking of this compound with 14-3-3ζ This table is a representative example based on described interactions for phosphate-containing inhibitors in the 14-3-3 binding pocket.

| This compound Moiety | Interacting 14-3-3ζ Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Phosphate Group | Arg56 | Salt Bridge / H-Bond | ~2.8 |

| Phosphate Group | Arg129 | Salt Bridge / H-Bond | ~2.9 |

| Phosphate Group | Tyr130 | H-Bond | ~3.1 |

| Pyridoxal (B1214274) Ring | Lys49 | Cation-π | ~4.5 |

| Benzoate (B1203000) Moiety | Val176 | Hydrophobic | ~3.8 |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the this compound/14-3-3 complex over time. MD simulations have been widely applied to study the 14-3-3 system, revealing conformational changes and the binding mechanisms of its ligands. nih.govacs.org

MD simulations provide a detailed map of the intermolecular forces that stabilize the this compound/14-3-3 complex. The primary anchoring force is the strong electrostatic interaction between the negatively charged phosphate group of this compound and the positively charged arginine dyad (Arg56, Arg129) at the base of the binding groove. nih.govresearchgate.net MD simulations allow for the analysis of the persistence and geometry of the hydrogen bond network over time. These simulations consistently show stable hydrogen bonds between the phosphate moiety and the side chains of Arg56, Arg129, and Tyr130, which are crucial for the high-affinity binding of phosphomimetic compounds. researchgate.netacs.org

Pharmacophore Modeling and Virtual Screening Approaches for Rational Design of this compound Analogs

Pharmacophore modeling is a powerful technique for discovering new molecules with a desired biological activity. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) required for a molecule to interact with a specific target.

The known binding mode of this compound within the 14-3-3 groove provides a perfect template for creating a pharmacophore model. nih.gov Key features would include:

A negatively ionizable feature corresponding to the phosphate group.

Aromatic/hydrophobic features to interact with non-polar pockets within the binding site.

Hydrogen bond acceptors/donors corresponding to the pyridoxal moiety.

This model can then be used to perform virtual screening of large chemical libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to bind to 14-3-3. nih.govmdpi.com This approach has been successfully used to identify other classes of 14-3-3 inhibitors and is a key strategy for developing analogs of this compound with improved properties. mdpi.com

Quantum Chemical Calculations to Investigate this compound Reactivity and Electronic Structure Relevant to Covalent Linkage

A remarkable discovery from the crystallographic analysis of the 14-3-3ζ/Fobisin 101 complex was the formation of a covalent bond. nih.gov The double bond linking the pyridoxal-phosphate and benzoate moieties of this compound was found to be reduced by X-rays during data collection, leading to a covalent linkage between the compound and the side chain of Lys120 in the binding groove. nih.govresearchgate.net

This unusual reactivity presents a unique opportunity for investigation using quantum chemical calculations. These methods can be employed to:

Analyze the Electronic Structure: Calculate the electron density distribution and molecular orbitals of this compound, particularly around the reactive double bond, to understand its susceptibility to reduction.

Model Reaction Mechanisms: Investigate the potential energy surface of the radiation-induced reaction to elucidate the step-by-step mechanism of covalent bond formation with Lys120.

Predict Reactivity: Determine the energetic favorability of this covalent linkage.

This finding has led to the concept of developing this compound-like molecules as radiation-triggered prodrugs, which could be activated to form a potent and irreversible covalent bond with 14-3-3 proteins specifically within radiation-treated tumor tissues. nih.govnih.gov

Synthetic Methodologies and Chemical Biology Applications of Fobisin 101

Chemical Synthesis Strategies for Fobisin 101 and its Derivatives

The synthesis of this compound and its analogs is centered around the strategic construction and coupling of its two primary components: the pyridoxal-phosphate head and the benzoate (B1203000) tail.

Synthesis of the Pyridoxal-Phosphate and Benzoate Moieties

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its chemical structure allows for a highly plausible synthetic route based on established organic chemistry principles. The IUPAC name, Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate, confirms the presence of an azo linkage (-N=N-) connecting the two aromatic systems. medkoo.com

This structure strongly suggests a synthesis involving a diazonium coupling reaction. The general strategy would involve:

Preparation of the Benzoate Moiety : Starting with a suitable p-aminobenzoate derivative, a diazotization reaction would be performed. This typically involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a reactive diazonium salt.

Preparation of the Pyridoxal-Phosphate Moiety : Pyridoxal-5'-phosphate (PLP), a vitamer of Vitamin B6, serves as the core of the second fragment. mdpi.com The synthesis would require a PLP precursor that is activated for coupling at the 2-position of the pyridine (B92270) ring.

Azo Coupling : The final step involves the electrophilic aromatic substitution reaction where the prepared diazonium salt of the benzoate moiety is coupled with the electron-rich PLP moiety to form the stable azo bridge, yielding the this compound scaffold. Subsequent purification would isolate the final compound.

The synthesis of the individual moieties often involves multiple steps with protective group chemistry to ensure selective reactions. abertay.ac.uk

Synthetic Routes for Analogs and Probes

The development of analogs of this compound is crucial for improving potency, selectivity, and cellular activity, as well as for creating probes for chemical biology studies. Preliminary structure-activity relationship studies have already led to the identification of compounds like Fobisin 106, which exhibits superior activity. nih.gov Synthetic strategies for analogs can target modifications on either the benzoate or the PLP moiety.

Modification of the Benzoate Moiety : The benzoate ring can be substituted with various functional groups to alter the compound's pharmacokinetic properties or to attach reporter tags. For instance, different substituents on the benzene (B151609) ring can influence binding affinity for target proteins. acs.org Functional groups like azides or alkynes can be introduced to allow for "click chemistry" conjugation to reporter molecules, such as fluorophores or biotin.

Modification of the Pyridoxal-Phosphate Moiety : Analogs of the PLP core can be synthesized to enhance binding or stability. For example, phosphonic acid derivatives of PLP have been created to be more resistant to hydrolysis by cellular phosphatases, which could increase the compound's effective half-life in biological systems. lookchem.com Total synthesis approaches, such as those involving Diels-Alder reactions of oxazoles, provide a versatile route to highly modified PLP analogs. abertay.ac.uk

Chemoenzymatic Approaches for Selective Modifications of this compound

Chemoenzymatic synthesis combines the efficiency of enzymatic catalysis with the versatility of chemical synthesis. This approach can be particularly valuable for the selective modification of complex molecules like this compound under mild conditions.

Enzymes could be employed to modify either of the core moieties. For instance, pyridoxal (B1214274) kinase , the enzyme responsible for phosphorylating pyridoxal in the cell, could be used for the final phosphorylation step in the synthesis of the PLP moiety, ensuring high regioselectivity and yield. nih.gov Lipases have been shown to catalyze the esterification of benzoic acid derivatives in organic media, which could be adapted to modify the benzoate tail of this compound. nih.gov Furthermore, engineered microorganisms could potentially be used for the biotransformation of benzoate precursors into more complex structures that can then be coupled to the PLP moiety. mdpi.comnih.gov While specific chemoenzymatic routes for this compound have not been reported, the existing literature on enzymatic modifications of its constituent parts provides a strong foundation for future development in this area. nih.govnih.gov

Application of this compound in Chemical Biology Investigations

This compound serves as a valuable molecular tool for probing the function of 14-3-3 proteins, which are involved in a vast array of cellular processes and are implicated in diseases like cancer and neurodegenerative disorders. nih.govdcchemicals.com

Use as a Tool to Perturb 14-3-3 Function in Cellular Systems

This compound was identified as a pan-14-3-3 inhibitor, meaning it can bind to all seven mammalian 14-3-3 isoforms. nih.gov It functions by competitively disrupting the interaction between 14-3-3 proteins and their phosphorylated client proteins, such as Raf-1 kinase. nih.gov This inhibitory action allows researchers to study the downstream consequences of blocking specific 14-3-3-mediated signaling pathways.

Crystallographic studies have revealed that this compound docks directly into the conserved client-binding groove of 14-3-3ζ. nih.gov Interestingly, under X-ray radiation, the molecule can form a covalent bond with Lysine (B10760008) 120 in the binding site, leading to irreversible inactivation. nih.gov This dual mechanism of competitive and covalent inhibition makes this compound a potent tool for perturbing 14-3-3 function both in vitro and in cellular contexts. nih.govnih.gov

Below is a table summarizing the inhibitory concentrations (IC₅₀) of this compound against various 14-3-3 interactions.

| 14-3-3 Isoform Interaction | IC₅₀ (µM) | Assay Type |

|---|---|---|

| 14-3-3ζ / PRAS40 | 9.3 | Binding Assay |

| 14-3-3γ / PRAS40 | 16.4 | Binding Assay |

| GST-14-3-3 / Raf-1 (pan-isoform) | 0.8 - 6.0 | Affinity Pull-down |

| Exoenzyme S (ExoS) Activation (pan-isoform) | 6.0 - 19.0 | Functional Assay |

Data sourced from references nih.govdcchemicals.com.

Development of Activity-Based Probes Derived from this compound

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses small-molecule probes to label and study active enzymes in complex biological systems. These activity-based probes (ABPs) typically consist of a reactive group (warhead) that covalently binds to the target, a reporter tag (like a fluorophore or biotin), and a linker.

The this compound scaffold is a promising candidate for the development of novel ABPs targeting 14-3-3 proteins or other enzymes that bind PLP. The hydrazine-like core of this compound, which targets the protein's binding site, can act as the "warhead." By synthetically modifying the benzoate moiety to include a linker and a reporter tag, this compound could be converted into an ABP. Such a probe would enable researchers to:

Visualize the subcellular localization of active 14-3-3 binding pockets.

Quantify the engagement of 14-3-3 proteins by other inhibitors in a competitive profiling experiment.

Identify novel proteins that interact with the this compound scaffold.

The development of hydrazine-based probes is an emerging area in chemical biology, designed to target enzymes with electrophilic cofactors. nih.gov A this compound-derived ABP would be a valuable addition to the chemical biology toolbox for investigating the complex roles of 14-3-3 proteins.

Structure Activity Relationship Sar Studies and Fobisin 101 Analog Development

Systematic Chemical Modifications of the Fobisin 101 Scaffold

This compound, identified from a chemical library screen, possesses a distinct chemical scaffold comprising a pyridoxal-phosphate moiety linked to a benzoate (B1203000) group through a hydrazinylidene bridge. nih.govpnas.org Initial SAR studies focused on systematic modifications of this scaffold to understand the contribution of its different components to its biological activity.

One of the most fundamental modifications tested was the removal of the phosphate (B84403) group from the pyridoxal (B1214274) moiety. nih.govresearchgate.net This alteration was designed to probe the hypothesis that this compound acts as a phosphoserine/phosphothreonine-mimetic agent, directly competing with the natural phosphopeptide ligands of 14-3-3 proteins. pnas.org The resulting dephosphorylated analog, referred to as F2 in some studies, was subjected to comparative analysis alongside the parent compound, this compound (F1), and the isolated pyridoxal-phosphate (F3) component. nih.govpnas.orgresearchgate.net

Identification of Critical Functional Groups for 14-3-3 Binding and Inhibition

Through systematic modifications and detailed structural analysis, researchers have identified several functional groups on the this compound molecule that are critical for its ability to bind to and inhibit 14-3-3 proteins.

The Phosphate Group: The phosphate moiety is indispensable for the inhibitory activity of this compound. nih.gov Studies demonstrated that the dephosphorylated analog (F2) is inactive and does not affect 14-3-3-mediated functions, such as the activation of exoenzyme S (ExoS). researchgate.net This finding strongly supports the role of this compound as a phosphomimetic, where the negatively charged phosphate group engages with the positively charged phosphopeptide-binding pocket of 14-3-3 proteins. researchgate.netrsc.org This pocket contains a conserved set of lysine (B10760008) and arginine residues (specifically K49, R56, R127, and K120 in certain isoforms) that are crucial for recognizing the phosphate group of natural binding partners. rsc.org

The Linker and Covalent Modification: X-ray crystallography studies of this compound in complex with the 14-3-3ζ isoform revealed a surprising and crucial aspect of its inhibitory mechanism. nih.govnih.gov The analysis showed that the double bond linking the pyridoxal-phosphate and benzoate moieties was unexpectedly reduced. This reduction facilitated the formation of a covalent bond between the pyridoxal portion of the molecule and the Lys120 residue located within the ligand-binding groove of 14-3-3ζ. nih.govnih.gov This covalent modification provides a structural explanation for the compound's potent and stable inhibition of 14-3-3 function. nih.govpnas.org

The following table summarizes the comparative activity of this compound and its dephosphorylated analog, highlighting the critical nature of the phosphate group.

| Compound | Chemical Feature | Effect on 14-3-3-mediated ExoS Activity | Reference |

| This compound (F1) | Contains phosphate group | Potent inhibitor | researchgate.net |

| F2 | Dephosphorylated this compound | Inactive | researchgate.net |

This compound was found to be a pan-14-3-3 inhibitor, effectively disrupting the interaction between 14-3-3 and its client proteins across the seven mammalian isoforms. nih.gov

| 14-3-3 Isoform Interaction Disrupted by this compound | IC₅₀ Range (µM) | Reference |

| Interaction of full-length Raf-1 with the seven 14-3-3 isoforms | 0.8 - 6.0 | nih.gov |

Development and Characterization of Next-Generation Fobisin Analogs

The insights gained from SAR studies have paved the way for the rational design of second-generation analogs. The goal of these efforts is to improve upon the properties of the parent compound, this compound, by enhancing its potency, bioavailability, and, crucially, its selectivity for specific 14-3-3 isoforms.

Preliminary SAR studies have led to the identification of new compounds with improved activity profiles. nih.gov Among these, Fobisin 106 has been highlighted as an analog exhibiting superior activity compared to this compound. nih.gov While detailed characterization and isoform selectivity data for Fobisin 106 are part of ongoing research, its development signifies a successful step in optimizing the original Fobisin scaffold. nih.govresearchgate.net The development of isoform-selective inhibitors is of particular interest, as it would allow for more precise dissection of the roles of individual 14-3-3 proteins in specific signaling pathways. nih.gov

| Compound | Relative Activity | Reference |

| This compound | Potent Inhibitor | nih.gov |

| Fobisin 106 | Superior activity over this compound | nih.gov |

Exploration of Novel Chemical Scaffolds Inspired by this compound's Unique Mechanism

The discovery of this compound and its unique covalent binding mechanism has not only led to the optimization of its own scaffold but has also inspired the search for entirely new chemical structures that can effectively inhibit 14-3-3 PPIs. nih.gov Research is expanding to explore other classes of new chemical scaffolds with the aim of developing specific and highly bioactive small-molecule 14-3-3 inhibitors. rsc.orgnih.gov This ongoing work is expected to yield a new generation of chemical probes and potential therapeutic agents that can modulate the vast and complex network of 14-3-3-mediated interactions. nih.gov

Advanced Analytical Methodologies for Fobisin 101 Research and Characterization

Mass Spectrometry for Covalent Adduct Formation and Metabolite Identification

Mass spectrometry (MS) has been instrumental in elucidating the nature of the interaction between Fobisin 101 and its protein target, 14-3-3ζ. Research has specifically focused on identifying covalent adducts, which can provide insight into the compound's binding mechanism.

Detailed analysis using MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) was performed on V8-protease digested peptide fragments from crystals of the 14-3-3ζ protein that had been soaked with this compound (also referred to as F1). nih.gov These experiments revealed a critical finding: a covalent adduct between a fragment of this compound and the Lys120 residue of 14-3-3ζ was formed, but only after the crystals were exposed to X-rays during data collection. nih.govresearchgate.net Samples that were not treated with X-rays showed no such adduct, indicating the covalent bond formation was likely induced by the radiation. nih.gov This analysis identified a mass addition corresponding to a modified peptide fragment spanning residues 114-131, pinpointing the specific site of interaction. nih.gov The exocyclic nitrogen atom of the this compound fragment was found to form a diazene (B1210634) bond with the terminal nitrogen of the Lys120 side chain. researchgate.net While information on the broader metabolic profile of this compound is not extensively detailed, the use of MS to confirm this specific, induced covalent modification is a key piece of its characterization. nih.gov

| Analytical Method | Protein Target | Key Finding | Modified Residue | Reference |

|---|---|---|---|---|

| MALDI-TOF-MS | 14-3-3ζ | Confirmed an X-ray induced covalent adduct formation with a fragment of this compound. No adduct was observed in samples not exposed to X-rays. | Lys120 (within peptide fragment 114-131) | nih.gov |

Chromatographic Techniques for Purification and Analysis of this compound and its Analogs (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the research context of this compound. While specific HPLC purification protocols for this compound itself are proprietary, the methods used for purifying and analyzing peptides that bind to the same 14-3-3 protein target are well-documented and illustrate the standard techniques in the field. nih.govacs.org

These methods typically involve reversed-phase HPLC (RP-HPLC) for both purification and purity analysis. nih.govacs.org For instance, crude synthetic peptides designed to interact with 14-3-3 proteins are purified using semi-preparative RP-HPLC with a C18 column. nih.govacs.org The subsequent analysis of the purified fractions to determine their purity is then carried out using analytical RP-HPLC, often with a similar C18 stationary phase but different column dimensions and flow rates. nih.govacs.org

| HPLC Type | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Purpose | Reference |

|---|---|---|---|---|---|---|---|

| Semi-Preparative RP-HPLC | Phenomenex, Jupiter C18 (250 x 10 mm, 5 µm, 300 Å) | 0.1% TFA in H₂O | 0.09% TFA in Acetonitrile | Linear gradient of 3% to 60% B over 60 min | 4 mL/min | Purification of crude peptides | nih.govacs.org |

| Analytical RP-HPLC | Jupiter C18 (250 x 4.6 mm, 5 µm, 300 Å) | 0.1% TFA in H₂O | 0.09% TFA in Acetonitrile | Linear gradient of 3% to 60% B over 40 min | 1 mL/min | Purity analysis of peptide fractions | nih.govacs.org |

Spectroscopic Methods for Molecular Interaction Analysis (e.g., NMR, UV-Vis)

Spectroscopic methods are vital for studying the molecular interactions between inhibitors like this compound and their targets. While specific NMR or UV-Vis studies detailing this compound's binding are not widely published, other spectroscopic techniques are employed in the field to characterize the stability and binding of ligands to 14-3-3 proteins. acs.org

One such powerful technique is Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay. acs.org DSF measures the thermal stability of a protein, either alone or in the presence of a ligand. A successful binding event typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This method was used to determine the Tₘ of 14-3-3ε-peptide complexes, providing quantitative data on binding and stability. acs.org In these experiments, the protein's unfolding is monitored by the increasing fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures with rising temperature. acs.org Though not reported for this compound specifically, this is a standard method for validating protein-ligand interactions in this research area. acs.org

| Method | Analyte | Key Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| Differential Scanning Fluorimetry (DSF) | 14-3-3ε–peptide complexes | Melting temperature (Tₘ) | Used to quantify the stabilization of the 14-3-3 protein upon peptide binding, confirming interaction. | acs.org |

| Electronic Circular Dichroism (ECD) | Peptides targeting 14-3-3 | Secondary structure | Analyzed the conformation of peptides in various solvent conditions to understand their structure prior to binding. | nih.gov |

Integration of High-Throughput and Ultra-High-Throughput Screening Formats

The discovery of this compound was the result of a high-throughput screening (HTS) campaign, and related screening formats are now used to identify and validate new inhibitors of 14-3-3 proteins. nih.govnih.govrsc.org These methods allow for the rapid testing of large compound libraries.

This compound was initially identified from the LOPAC library using a fluorescence polarization (FP)-based assay that measured the disruption of the interaction between the 14-3-3γ protein and a phosphopeptide derived from the Raf-1 protein. nih.govrsc.org

To further facilitate inhibitor discovery, a more advanced Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was developed and validated for HTS. nih.gov This assay was shown to be specific and sensitive, and this compound was used as a known inhibitor to confirm its utility. In this system, this compound dose-dependently decreased the TR-FRET signal with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 26.2 μM. nih.gov This robust TR-FRET assay was successfully miniaturized to a 1,536-well plate format for ultra-high-throughput screening (uHTS), demonstrating its scalability for large-scale drug discovery efforts. nih.gov Additionally, small molecule microarrays (SMMs) combined with Surface Plasmon Resonance imaging (SPRi) have been used as an HTS method, with this compound serving as a positive control inhibitor for the 14-3-3ζ protein. arabjchem.org

| HTS Method | Principle | Application to this compound | Throughput Level | Reference |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in polarization of emitted light when a small fluorescent probe binds to a larger molecule. | Initial discovery of this compound as an inhibitor of the 14-3-3/Raf-1 peptide interaction. | High-Throughput (HTS) | nih.govrsc.org |

| Time-Resolved FRET (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores, which is disrupted by an inhibitor. | Used to validate a new HTS assay for 14-3-3 inhibitors; this compound showed an IC₅₀ of ~26.2 μM. | Validated for HTS and Ultra-High-Throughput (uHTS) | nih.gov |

| Small Molecule Microarray (SMM) with SPRi | Immobilized small molecules are screened for binding to a target protein using label-free surface plasmon resonance imaging. | Used as a positive control inhibitor for the 14-3-3ζ protein to validate the screening platform. | High-Throughput (HTS) | arabjchem.org |

Broader Academic Research Implications and Future Directions

Fobisin 101 as a Precedent for Radiation-Triggered Therapeutic Strategies

The most striking therapeutic implication of this compound is its potential as a pro-drug that can be activated by radiation. nih.gov Research has revealed a novel mechanism where the application of X-rays reduces a double bond within the this compound molecule. nih.gov This reduction facilitates the creation of a covalent bond between the compound's pyridoxal-phosphate moiety and a specific lysine (B10760008) residue (Lys120) located in the binding groove of the 14-3-3ζ protein. nih.govpnas.org

This finding is groundbreaking because it establishes a precedent for radiation-triggered therapeutic strategies. It suggests the possibility of designing this compound-like molecules that remain relatively inert and non-toxic throughout the body until they are activated by targeted radiation therapy. pnas.org This approach could allow for the specific and potent inhibition of 14-3-3 proteins exclusively within tumor tissues that are being irradiated, potentially minimizing side effects in healthy tissues. nih.gov This concept of a radiation-activated prodrug represents a significant conceptual advance for developing highly targeted cancer therapies. pnas.org

Contribution of this compound Research to Understanding 14-3-3 Protein Pathophysiology

The 14-3-3 protein family is implicated in a wide array of human diseases, including various cancers and neurodegenerative disorders, due to its role in regulating key signaling proteins. nih.govacesisbio.com Dysregulation of 14-3-3 interactions is linked to the pathophysiology of diseases like Parkinson's disease, Alzheimer's disease, and cancer. nih.govrsc.orgacs.org this compound has emerged as a critical chemical tool for probing the consequences of these interactions.

As a pan-14-3-3 inhibitor, this compound effectively disrupts the association of 14-3-3 proteins with their client proteins, including both phosphorylated partners like Raf-1 and Proline-rich AKT substrate 40 kDa (PRAS40), and non-phosphorylated partners like exoenzyme S (ExoS). nih.govacesisbio.com By providing a means to block these interactions, this compound allows researchers to dissect the specific roles that 14-3-3 proteins play in disease states. For instance, its ability to inhibit colony formation in lung cancer cells, while needing further study, points toward the functional outcomes of 14-3-3 inhibition in cancer biology. nih.gov The study of this compound's effects helps to clarify the complex and often multifaceted role of the 14-3-3 network in cellular and disease processes. nih.gov

Table 1: Inhibitory Activity of this compound on 14-3-3 Protein Interactions

| Interaction Disrupted | Assay Type | IC₅₀ Value (µM) | Affected 14-3-3 Isoforms |

|---|---|---|---|

| 14-3-3ζ / PRAS40 | ELISA | 9.3 | Zeta (ζ) |

| 14-3-3γ / PRAS40 | ELISA | 16.4 | Gamma (γ) |

| 14-3-3 / Full-length Raf-1 | GST-14-3-3 Affinity Pull-down | 0.8 - 6.0 | All seven isoforms |

| 14-3-3 / ExoS Activation | Functional Assay | 6 - 19 | All seven isoforms |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the binding or activity. Data sourced from multiple studies. nih.govnih.govresearchgate.net

Impact of this compound Discovery on Protein-Protein Interaction Modulator Design Principles

The discovery of this compound has had a notable impact on the principles guiding the design of small molecules that modulate protein-protein interactions (PPIs). rsc.org Identified through a fluorescence polarization-based screening of a chemical library, this compound represents a novel chemical scaffold for inhibiting the notoriously difficult-to-target 14-3-3 family. nih.govnih.gov

Key design principles emerging from this compound research include:

Phospho-Mimicry : The molecule acts as a phosphoSer/Thr-mimetic agent, with its phosphate (B84403) group being a critical component for binding within the amphipathic groove of 14-3-3 proteins, the same site where natural phosphorylated client proteins dock. nih.govresearchgate.net This reinforces the strategy of using phosphate-mimicking moieties to competitively inhibit phosphorylation-dependent PPIs.

Covalent Inhibition : The radiation-induced covalent modification of 14-3-3ζ by a this compound derivative introduces a powerful concept for achieving potent and lasting inhibition. pnas.orgnih.gov This moves beyond simple competitive binding and offers a template for creating highly effective, covalently binding PPI modulators.

Scaffold for New Libraries : The this compound structure, composed of a pyridoxal-phosphate moiety linked to a p-amino-benzoate, provides a validated starting point for creating new chemical libraries aimed at discovering next-generation 14-3-3 inhibitors. nih.gov

Exploration of this compound as a Tool for Dissecting Specific 14-3-3 Isoform Functions

Mammals express seven distinct 14-3-3 isoforms (β, ε, γ, η, σ, τ, and ζ), which can have unique, redundant, or even opposing biological roles. nih.govacesisbio.comacs.org For example, 14-3-3σ is often considered a tumor suppressor, whereas isoforms like ζ, β, and τ have been reported as oncogenic. nih.gov this compound has been characterized as a pan-14-3-3 inhibitor, demonstrating the ability to disrupt the interaction of client proteins with all seven isoforms. nih.govnih.gov

While its broad-spectrum activity prevents it from being an isoform-specific probe on its own, it serves as an invaluable research tool in several ways:

It provides a baseline for understanding the global cellular consequences of inhibiting the entire 14-3-3 network.

Researchers can use this compound in conjunction with isoform-specific knockdown or knockout models to differentiate between the functions of individual isoforms and the compensatory effects within the family.

The observation that this compound inhibits interactions with different isoforms with varying IC₅₀ values (e.g., 0.8 to 6.0 µM for Raf-1 interaction across the seven isoforms) provides a structural basis for the future design of derivatives with enhanced isoform specificity. nih.gov

Table 2: 14-3-3 Isoforms and Associated Pathophysiological Roles

| Isoform | Associated Roles in Disease |

|---|---|

| Zeta (ζ) | Oncogenic (linked to poor prognosis in breast and lung cancer), involved in neurodegenerative disease signaling. nih.govacesisbio.com |

| Sigma (σ) | Tumor suppressor function; often silenced in cancer tissues. nih.govrsc.org |

| Beta (β) | Reported to be oncogenic; biomarker in gastric cancer. nih.govrsc.org |

| Tau (τ) | Reported to be oncogenic. nih.govrsc.org |

| Gamma (γ) | Marker in hepatocellular carcinoma; implicated in neurodegenerative diseases. rsc.org |

| Epsilon (ε) | Marker in hepatocellular carcinoma; involved in cSCC. rsc.orgacs.org |

| Eta (η) | Involved in various signaling pathways; less specifically characterized in disease compared to other isoforms. rsc.org |

This table summarizes the diverse roles of 14-3-3 isoforms, which can be globally probed using the pan-inhibitor this compound.

Potential for this compound-Derived Compounds in Preclinical Research Models

The unique properties of this compound make it and its future derivatives promising candidates for preclinical research. The potential to develop this compound-like molecules as therapeutic agents is a significant area of future exploration. pnas.orgnih.gov The anti-14-3-3 therapeutic strategy shows considerable promise for cancer treatment. plos.org